1-Cyclohexyl-3-(4-methylphenyl)urea
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Overview
Description
N-Cyclohexyl-N’-(4-methylphenyl)urea: is an organic compound belonging to the class of ureas It is characterized by the presence of a cyclohexyl group and a 4-methylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N’-(4-methylphenyl)urea typically involves the reaction of cyclohexylamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dioxane, to facilitate the formation of the desired urea compound .
Industrial Production Methods: Industrial production of N-Cyclohexyl-N’-(4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cyclohexyl-N’-(4-methylphenyl)urea oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: N-Cyclohexyl-N’-(4-methylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may exhibit pharmacological activity, making it a candidate for drug development .
Industry: In the industrial sector, N-Cyclohexyl-N’-(4-methylphenyl)urea is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial applications .
Comparison with Similar Compounds
N-Cyclohexyl-N’-(4-iodophenyl)urea: This compound has a similar structure but with an iodine atom instead of a methyl group.
N-Cyclohexyl-N’-(4-fluoro-2-methylphenyl)urea: This variant includes a fluorine atom in addition to the methyl group.
Uniqueness: N-Cyclohexyl-N’-(4-methylphenyl)urea is unique due to its specific substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
89609-46-1 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C14H20N2O/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |
InChI Key |
BLRWQLNOZYSUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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